1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide

Medicinal chemistry Solid dispensing Automated synthesis

Avoid oily Boc-hydrazides that complicate automated synthesis. 1-Benzyl-pyrrolidine-3-carbohydrazide is a solid (mp 83°C) building block for hydrazone/oxadiazole libraries. • Solid state enables automated dispensing. • 98% HPLC purity, ≤0.5% moisture for GLP consistency. • Orthogonal benzyl protection for late-stage deprotection.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 474317-63-0
Cat. No. B1273363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide
CAS474317-63-0
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CN(CC1C(=O)NN)CC2=CC=CC=C2
InChIInChI=1S/C12H17N3O/c13-14-12(16)11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2,(H,14,16)
InChIKeyUWQSMZMXPUMBSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide: Procurement & Differentiation Guide


1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide (CAS 474317-63-0) is a pyrrolidine-3-carboxylic acid hydrazide derivative bearing an N-benzyl substituent. This bifunctional molecule contains a hydrazide group (-CONHNH2) at the 3-position and a tertiary amine protected by a benzyl group, making it a versatile intermediate for constructing complex heterocycles and screening libraries in medicinal chemistry [1]. Its computed LogP of 0.4 (XLogP3) and a measured melting point of 83 °C support its classification as a low-melting solid suitable for straightforward handling in both manual and automated synthesis platforms [1].

1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide: Generic Substitution Risks


Procurement of 1-benzyl-pyrrolidine-3-carboxylic acid hydrazide must be specification-driven because in-class pyrrolidine hydrazide building blocks differ fundamentally in N-substitution, oxidation state, protecting group strategy, and physical form. The benzyl group is not a mere lipophilic appendage; it serves as a stable, yet hydrogenolytically cleavable, amine protecting group that directly influences the compound's physical state (solid at room temperature) and its compatibility with orthogonal deprotection schemes [1]. Simply substituting the Boc-protected analog—which is supplied as an oil and requires acidic deprotection—or the 5-oxo analog—which introduces a carbonyl at the pyrrolidine ring—changes both the synthetic route and the physicochemical profile of the final product, undermining reproducibility in library synthesis and SAR campaigns. The quantitative evidence below substantiates exactly where this compound differentiates itself from its closest analogs.

1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide vs. Close Analogs: Specification Guide


Solid-State Advantage for Gravimetric Accuracy

1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide (CAS 474317-63-0) is a solid at room temperature with a melting point of 83 °C . In contrast, the structurally closest N-protected analog, 1-Boc-pyrrolidine-3-carboxylic acid hydrazide (CAS 1408002-81-2), is supplied as an oil . This difference in physical state directly impacts compound handling, the accuracy of gravimetric dispensing (particularly important for nanomole-scale screening), and long-term storage stability. The low-melting solid form allows precise weighing without the solvent transfer and volumetric inaccuracies inherent to oil handling, a critical factor when reaction stoichiometry must be controlled to within 5%.

Medicinal chemistry Solid dispensing Automated synthesis

High Purity Specification for Batch Consistency

The commercially available 1-benzyl-pyrrolidine-3-carboxylic acid hydrazide is supplied with a certified minimum purity of 98% by HPLC (moisture ≤0.5%) from multiple independent suppliers [1]. The corresponding 1-Boc-pyrrolidine-3-carboxylic acid hydrazide is typically offered at 95% minimum purity . While a 3% purity difference may appear marginal, in building-block chemistry each 1% of unidentified impurity translates to a potential 1% yield loss in subsequent coupling steps, but more importantly, impurities in the hydrazide starting material can irreversibly consume electrophilic reaction partners in combinatorial library synthesis, leading to systematic underrepresentation of intended products and skewed biological data.

Quality control Impurity profiling Reproducibility

Direct Heterocycle Assembly via Hydrazide and Benzyl Protection

The hydrazide moiety in the target compound allows direct one-step condensation with aldehydes, ketones, and activated carboxylic acids to yield hydrazones and diacylhydrazines without the need for a separate carboxylic acid activation step [1]. By contrast, the carboxylic acid parent compound 1-benzyl-pyrrolidine-3-carboxylic acid (CAS 5731-18-0) requires coupling reagents (e.g., EDC/HOBt) to engage the same nucleophiles. Furthermore, the benzyl amine protecting group is stable to the basic and nucleophilic conditions tolerated by the hydrazide, whereas methyl- or ethyl-substituted pyrrolidine hydrazides lack a readily removable protecting group, limiting downstream functionalization. Quantitative synthetic efficiency data from representative pyrrolidine-3-carbohydrazide series show that hydrazide derivatives achieve condensation yields of 57–87% under mild conditions (MeOH, 60–70 °C, HCl catalysis) [2], directly applicable to the target scaffold.

Hydrazide reactivity Orthogonal protection Heterocycle synthesis

Balanced Lipophilicity for CNS Drug Design

The computed XLogP3 of 1-benzyl-pyrrolidine-3-carboxylic acid hydrazide is 0.4 [1], placing it within the favorable range for central nervous system (CNS) multiparameter optimization (CNS MPO desirability score >4) and well below the lipophilicity threshold (LogP <3) associated with elevated promiscuity and hERG liability. In comparison, the 5-oxopyrrolidine-3-carbohydrazide scaffold exhibits a lower computed LogP (estimated −0.5 to 0.0) due to the additional ring carbonyl, potentially limiting passive blood-brain barrier permeability [2]. The target compound's 3 rotatable bonds and polar surface area of 58.36 Ų further contribute to a favorable CNS drug-like profile distinct from both the more polar 5-oxo series and the more lipophilic 1-aryl-substituted hydrazides (LogP typically >2.5).

CNS drug design Lipophilicity Physicochemical profiling

1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide: Optimal Use Scenarios


Hydrazone Library Synthesis for Screening

The target compound's solid-state, high-purity form (98% HPLC, mp 83 °C) [1] enables direct use in automated liquid-handling platforms for condensation with diverse aldehydes to generate hydrazone libraries. This application is uniquely served by the 1-benzyl-hydrazide because the benzyl group provides an orthogonal amine protecting group stable to the acidic condensation conditions [2], allowing subsequent deprotection by hydrogenolysis to reveal the free pyrrolidine for further diversification.

CNS Fragment and Lead Optimization

With a computed LogP of 0.4, polar surface area of 58.36 Ų, and only 3 rotatable bonds [1], this building block is ideally suited for constructing CNS-targeted compound libraries that must satisfy multiparameter optimization criteria. In contrast to 5-oxopyrrolidine analogs that introduce excessive polarity, this scaffold delivers balanced physicochemical properties for blood-brain barrier penetration.

Diacylhydrazine & Oxadiazole Synthesis for Kinase Inhibitors

The hydrazide group directly participates in cyclization reactions with carboxylic acids or their activated derivatives to form 1,3,4-oxadiazoles, a privileged heterocycle in kinase inhibition. Published condensation yields of 57–87% for related pyrrolidine-3-carbohydrazides [2] validate the synthetic efficiency achievable with this functional group, while the benzyl-protected amine survives the cyclization conditions for late-stage diversification.

Quality-Controlled Scale-Up for Preclinical Candidates

When transitioning from discovery to preclinical development, the specified moisture content (≤0.5%) and documented HPLC purity (98%) [1] provide the batch-to-batch consistency required for GLP toxicology studies. The solid physical state also simplifies large-scale handling and storage compared to oily Boc-protected hydrazide alternatives , reducing the risk of oxidative degradation during extended storage periods.

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